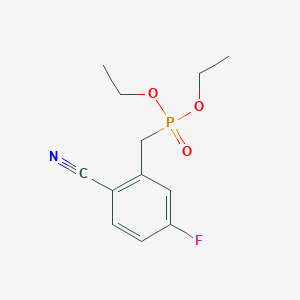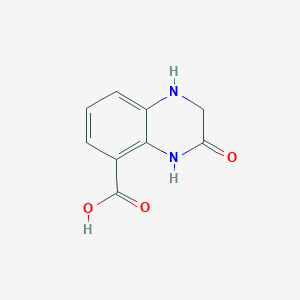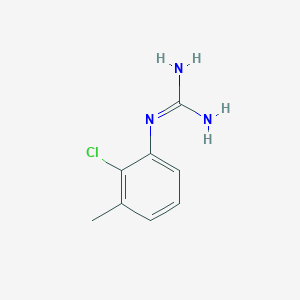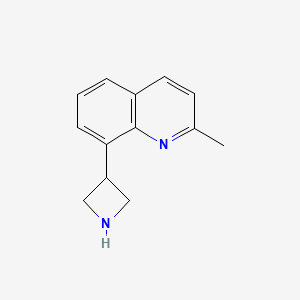
Diethyl 2-Cyano-5-fluorobenzylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-Cyano-5-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₅FNO₃P It is a derivative of phosphonic acid and contains a cyano group, a fluorine atom, and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-Cyano-5-fluorobenzylphosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, diethyl phosphite can react with 2-cyano-5-fluorobenzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Diethyl 2-Cyano-5-fluorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylphosphonates, while oxidation and reduction can lead to different functionalized derivatives .
科学的研究の応用
Diethyl 2-Cyano-5-fluorobenzylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Diethyl 2-Cyano-5-fluorobenzylphosphonate involves its interaction with specific molecular targets. The cyano and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of biological pathways. The phosphonate group can mimic natural phosphate groups, allowing the compound to interfere with enzymatic processes .
類似化合物との比較
Similar Compounds
Diethyl 2-Phenylethyl Phosphonate: Similar in structure but lacks the cyano and fluorine groups.
Diethyl 4-Fluorobenzylphosphonate: Contains a fluorine atom but lacks the cyano group.
Diethyl 2-Cyanoethyl Phosphonate: Contains a cyano group but lacks the fluorine atom and benzyl group.
Uniqueness
Diethyl 2-Cyano-5-fluorobenzylphosphonate is unique due to the presence of both cyano and fluorine groups, which can significantly enhance its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C12H15FNO3P |
|---|---|
分子量 |
271.22 g/mol |
IUPAC名 |
2-(diethoxyphosphorylmethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-11-7-12(13)6-5-10(11)8-14/h5-7H,3-4,9H2,1-2H3 |
InChIキー |
VKGMPYQNWANPBM-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)F)C#N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)







![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)


![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)


